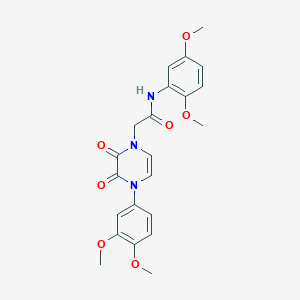![molecular formula C16H13ClN4O3S B2438543 (1H-苯并[d][1,2,3]三唑-5-基)(3-((4-氯苯基)磺酰基)氮杂环丁烷-1-基)甲酮 CAS No. 1797887-66-1](/img/structure/B2438543.png)
(1H-苯并[d][1,2,3]三唑-5-基)(3-((4-氯苯基)磺酰基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone” is a highly functionalized compound . It is part of the 1,2,3-triazole family, which is known for its myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of copper-catalyzed click reactions of azides with alkynes . A series of similar compounds have been successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR can be used .Chemical Reactions Analysis
The chemical reactions involving this compound often involve the 1,2,3-triazole ring system. This system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups . The 1H-NMR spectrum can provide information about the hydrogen atoms in the compound .科学研究应用
Antibacterial Activity
The 1,2,3-triazole ring system, which can be readily synthesized via copper-catalyzed click reactions, has been investigated for its antibacterial potential. This compound may inhibit bacterial growth by targeting specific enzymes or cellular processes. Researchers have explored its efficacy against various bacterial strains, shedding light on its potential as a novel antibacterial agent .
Antimalarial Properties
Malaria remains a significant global health challenge. Compounds with antimalarial activity are crucial for combating this disease. The 1,2,3-triazole moiety has been associated with antimalarial effects, and studies have evaluated the efficacy of our compound against Plasmodium species. Understanding its mechanism of action and potential synergies with existing antimalarial drugs is essential .
Antiviral Applications
Viruses pose a constant threat to human health, and novel antiviral agents are continually sought. The 1,2,3-triazole scaffold has demonstrated antiviral activity against various viruses, including herpesviruses, influenza, and HIV. Investigating the compound’s interactions with viral proteins and its impact on viral replication could lead to promising therapeutic strategies .
Drug Discovery for Alzheimer’s Disease
Alzheimer’s disease (AD) is characterized by memory loss and cognitive decline. Acetylcholinesterase (AChE) inhibitors are used to manage AD symptoms. Computational studies have explored the interaction of our compound with AChE, a critical enzyme involved in neurotransmitter regulation. Investigating its drug-likeness and pharmacokinetic properties provides insights for developing new therapeutic options against neurodegeneration .
Supramolecular Chemistry and Materials Science
The 1,2,3-triazole ring system has applications beyond biological activity. It plays a role in supramolecular chemistry, where it forms stable complexes with metal ions or other molecules. Additionally, researchers have incorporated triazole-based compounds into materials science, such as polymers, sensors, and catalysts. These applications highlight the versatility of our compound .
Fluorescent Imaging and Chemical Biology
Fluorescent probes are essential tools for visualizing biological processes. The 1,2,3-triazole scaffold can be modified to create fluorescent derivatives. Researchers have explored its use in cellular imaging, protein labeling, and tracking specific biomolecules. Understanding its photophysical properties and cellular uptake mechanisms contributes to chemical biology research .
作用机制
安全和危害
未来方向
The future directions for this compound could involve further structural optimization for the design and development of more selective and potent anticancer molecules . Other potential directions could involve further exploration of its α-glucosidase inhibition, anticancer, and antioxidant activities .
属性
IUPAC Name |
2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENFIBGOVZPRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-((Z)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2438460.png)
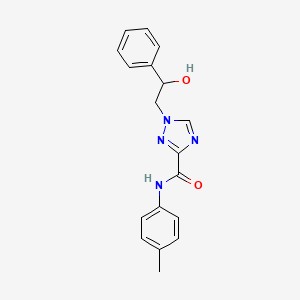

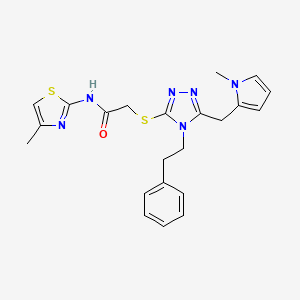
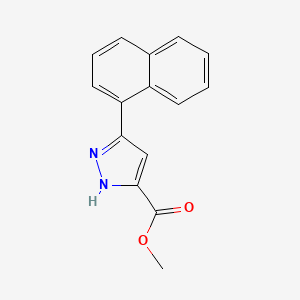
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2438471.png)
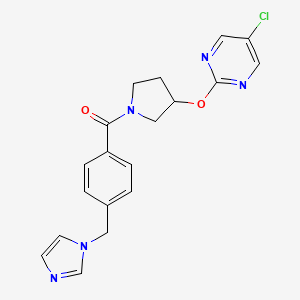
![2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2438473.png)
![(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2438475.png)
![N-(m-tolyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2438477.png)
![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)
![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)
